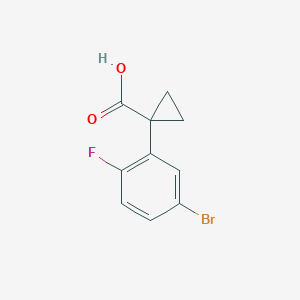
1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is a useful research chemical . It has the CAS number 1314721-86-2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) . This indicates that the molecule consists of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring is substituted with bromine and fluorine atoms . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 259.07 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorine Chemistry in Medicinal Applications
The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance drug properties such as metabolic stability, bioavailability, and binding affinity. Research on fluorinated compounds, such as fluorinated pyrimidines, demonstrates their significant role in treating cancer. Fluorouracil (5-FU) is a widely used fluorinated compound that treats over 2 million cancer patients annually. Studies have explored methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. This research underlines the importance of fluorine chemistry in developing more effective and precisely targeted cancer therapies (Gmeiner, 2020).
Phosphonic Acid Derivatives in Chemical Synthesis
Phosphonic acid derivatives, characterized by their bioactive properties and ability to function as ligands due to their structural analogy with phosphate, are utilized across various research fields, including chemistry, biology, and physics. These derivatives serve not only in drug design but also in the functionalization of surfaces, analytical purposes, and as building blocks for supramolecular or hybrid materials. This wide range of applications highlights the versatility and significance of phosphonic acids in scientific research, potentially relevant to the synthesis and application of compounds like 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid (Sevrain et al., 2017).
Radical Cyclizations in Organic Synthesis
Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products. The control of regiochemistry in radical cyclizations can significantly affect the synthesis outcome, demonstrating the importance of reaction conditions such as temperature and precursor conformation. This area of research is vital for understanding how to efficiently synthesize complex molecules, potentially including this compound derivatives, for therapeutic applications (Ishibashi & Tamura, 2004).
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHUGJZWAYVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
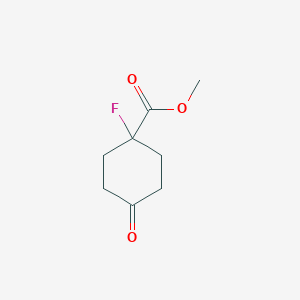
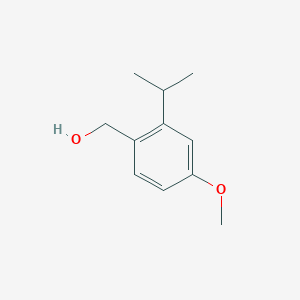

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
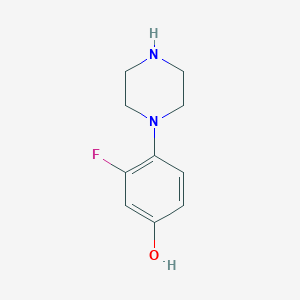
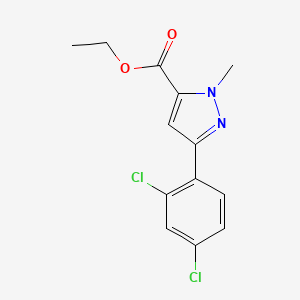
![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)
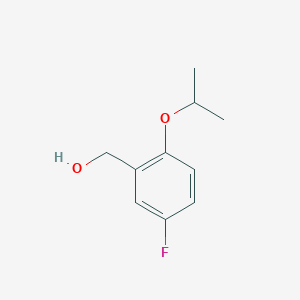

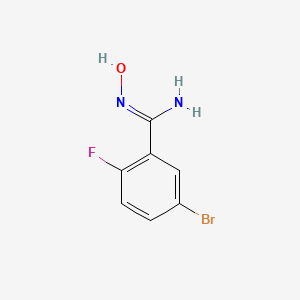
![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)

![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
